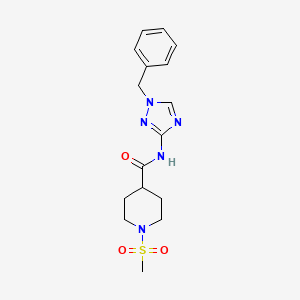![molecular formula C15H23N3O4S B10936531 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B10936531.png)
2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of interest due to its potential therapeutic applications and its unique chemical structure, which includes an ethylsulfonyl group attached to a piperazine ring and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Scientific Research Applications
2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and the lower urinary tract. The compound acts as an antagonist, blocking the action of endogenous neurotransmitters such as noradrenaline and epinephrine, which can lead to therapeutic effects in conditions like hypertension and benign prostate hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with similar pharmacological properties.
Uniqueness
2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of an ethylsulfonyl group and a methoxyphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C15H23N3O4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-ethylsulfonylpiperazin-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-3-23(20,21)18-10-8-17(9-11-18)12-15(19)16-13-6-4-5-7-14(13)22-2/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
InChI Key |
ASMCOKCBYIOWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10936465.png)
![N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-2-nitrobenzohydrazide](/img/structure/B10936470.png)
![1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10936482.png)
![1-ethyl-3-methyl-N-(2-methylphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936491.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10936499.png)
![N-(furan-2-ylmethyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10936506.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936508.png)
![ethyl 1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}piperidine-4-carboxylate](/img/structure/B10936511.png)
![N-(2-methoxyphenyl)-2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10936525.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936529.png)
![6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10936533.png)
![1-ethyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10936536.png)
![1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B10936537.png)
